![molecular formula C10H18ClNOS B12522473 4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine CAS No. 655233-20-8](/img/structure/B12522473.png)
4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with both amine and ether functional groups. This compound is characterized by the presence of a chlorohexenyl group attached to the sulfur atom, which is further connected to the morpholine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine typically involves the reaction of morpholine with a suitable chlorohexenyl sulfide precursor. One common method involves the use of 2-chlorohex-1-ene and morpholine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .
Chemical Reactions Analysis
4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Substitution: The chlorohexenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine can be compared with other similar compounds, such as:
4-(2-chlorohex-1-enylsulfanyl)morpholine: This compound has a similar structure but differs in the position of the chlorohexenyl group.
Morpholine derivatives: Other morpholine derivatives with different substituents on the morpholine ring or sulfur atom can have varying chemical and biological properties.
Thiophene derivatives: Compounds with a thiophene ring instead of a morpholine ring can also be compared in terms of their chemical reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties that are of interest in various fields of research and industry .
Properties
CAS No. |
655233-20-8 |
|---|---|
Molecular Formula |
C10H18ClNOS |
Molecular Weight |
235.77 g/mol |
IUPAC Name |
4-(2-chlorohex-1-enylsulfanyl)morpholine |
InChI |
InChI=1S/C10H18ClNOS/c1-2-3-4-10(11)9-14-12-5-7-13-8-6-12/h9H,2-8H2,1H3 |
InChI Key |
HDXNCAZIHOFNDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CSN1CCOCC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B12522402.png)
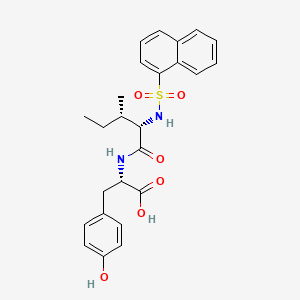
![4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12522426.png)
![Methyl 4-{5-[(phenylsulfanyl)methyl]-1,2-oxazol-3-yl}benzoate](/img/structure/B12522434.png)

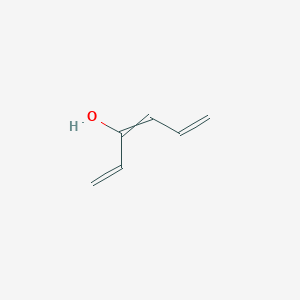
![1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12522449.png)
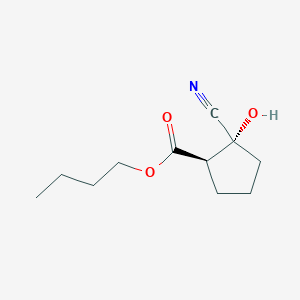
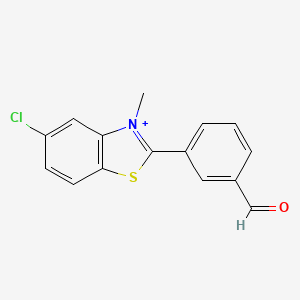
![[(1,2-Diiodocyclopropyl)methyl]benzene](/img/structure/B12522463.png)
silane](/img/structure/B12522467.png)
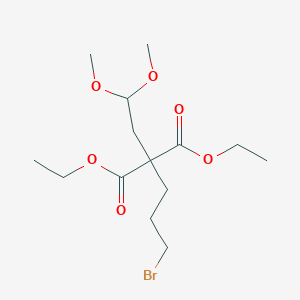
![6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal](/img/structure/B12522483.png)
